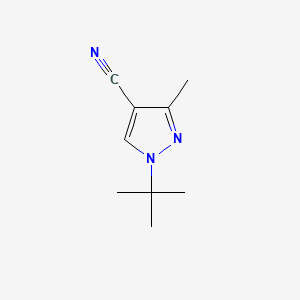

1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-tert-butyl-3-methylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C9H13N3/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,1-4H3 |

InChI Key |

OVFMYKXPNXISFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C#N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated systems for precise control of reaction parameters. The crude product is usually purified through techniques such as flash chromatography, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at the pyrazole ring positions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target, but generally involves binding to active sites or allosteric sites, altering the function of the target molecule .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl group in the target compound introduces significant steric bulk compared to other substituents in analogues, influencing reactivity, solubility, and intermolecular interactions. Key structural comparisons include:

*Calculated based on analogous compounds.

Key Observations :

- Steric Effects : The tert-butyl group in the target compound likely reduces reactivity in crowded reactions (e.g., nucleophilic substitutions) compared to smaller substituents like benzyl or methyl .

- Electronic Effects : The electron-donating tert-butyl group may stabilize the pyrazole ring’s electron density, contrasting with electron-withdrawing groups (e.g., nitriles, azides) in analogues .

Reactivity Trends :

Physical and Chemical Properties

*Inferred from analogues in (MP 100–101.5°C) and (MP 224.9–247.9°C).

Spectral Data Comparison

1H NMR Highlights :

13C NMR :

- The tert-butyl carbon resonates at ~30 ppm (C(CH₃)₃), while nitrile carbons appear at ~110–120 ppm across all analogues .

Biological Activity

1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

Molecular Formula : C₆H₈N₄

Molecular Weight : 136.16 g/mol

IUPAC Name : this compound

Canonical SMILES : CC(C)(C)C#N/C1=N/C(=C/N(C)C)C=N1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.

- DNA Intercalation : Similar to other pyrazole derivatives, it could intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds in this class could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 25 |

| Staphylococcus aureus | 15 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate its full potential in cancer therapy.

Case Studies

Several case studies have highlighted the biological relevance of pyrazole derivatives:

- Study on Inflammatory Models :

-

Antimicrobial Efficacy Assessment :

- A comparative study assessed the antimicrobial activity of various pyrazoles against clinical isolates. The results indicated that this compound exhibited superior activity against resistant strains, suggesting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization of hydrazines and α,β-unsaturated carbonyl compounds to form the pyrazole core. Subsequent functionalization includes nucleophilic substitutions to introduce tert-butyl and methyl groups. Key optimization parameters include:

- Catalysts : Acidic/basic conditions (e.g., trifluoroacetic acid) for cyclization .

- Temperature : Controlled warming (e.g., 50°C) to enhance reaction rates while minimizing side products .

- Solvent Polarity : Use of methylene chloride or THF to stabilize intermediates .

Yield improvements (up to 88%) are achievable via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution EI-MS to validate molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~2140 cm⁻¹ (azide groups, if present) .

- Melting Point Analysis : To assess crystallinity and purity (e.g., 100–101.5°C for azido derivatives) .

Q. What are the critical considerations in designing experiments to assess the compound’s interactions with biological targets?

- Methodological Answer : Prioritize:

- In Vitro Assays : Dose-response studies (e.g., IC₅₀ determination) using enzyme inhibition or receptor-binding assays .

- Molecular Docking : Preliminary simulations (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

- Control Compounds : Include structurally similar analogs (e.g., sulfonyl vs. thioether derivatives) to isolate functional group effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Address discrepancies through:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and compound purity (>95% by HPLC) .

- Structural Validation : Re-examine NMR/MS data to confirm identity, as impurities (e.g., regioisomers) may skew results .

- Comparative SAR Analysis : Test analogs (e.g., 5-{[4-(methyl)benzyl]sulfonyl} derivatives) to identify substituent-dependent activity trends .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of pyrazole derivatives like this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., trifluoromethyl, sulfonyl) and compare bioactivity .

- Computational Modeling : Use QSAR models to correlate electronic (HOMO/LUMO) or steric parameters (e.g., logP) with experimental data .

- Binding Kinetics : Surface plasmon resonance (SPR) to quantify affinity changes induced by structural modifications .

Q. What experimental approaches are used to investigate the reaction mechanisms involving this compound in organic synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in cyclization .

- Computational DFT Studies : Calculate transition states (e.g., Gaussian 16) to elucidate nucleophilic substitution mechanisms .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Hybrid Workflow :

Perform docking (e.g., Glide) to predict binding poses with targets (e.g., COX-2) .

Validate via mutagenesis (e.g., alanine scanning) of key residues identified in silico .

Cross-reference with in vitro IC₅₀ values to refine models .

- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., tert-butyl vs. methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.